PEG4 Linker Length and Degradation Efficiency
A systematic evaluation of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands and variable-length PEG linkers established that GSPT1 degradation potency is linker-length-dependent [1]. PROTAC 3, which contains a PEG4 linker analogous to the spacer in Thalidomide-O-PEG4-Acid, exhibited an intermediate degradation profile distinct from both shorter and longer PEG constructs [1]. Critically, the study demonstrated that this GSPT1 degradation proceeds through a molecular glue mechanism enhanced by the Retro-2 moiety, with CRBN engagement confirmed by competition assays using pomalidomide [1].
| Evidence Dimension | GSPT1 degradation potency (DC50) and maximal degradation (DCmax) |
|---|---|
| Target Compound Data | PROTAC 3 (PEG4 linker): DC50 = 700 nM; DCmax = 29% [1] |
| Comparator Or Baseline | PROTAC 2 (PEG2 linker): DC50 = 430 nM; DCmax = 74%; PROTAC 2bis (PEG2 linker variant): DC50 = 310 nM; DCmax = 96% [1] |
| Quantified Difference | PEG4 linker (PROTAC 3) DC50 is 1.6-fold higher than PEG2 (PROTAC 2) and 2.3-fold higher than PROTAC 2bis; DCmax is 45-67 percentage points lower [1] |
| Conditions | HeLa cells; 6-hour treatment; Lumit assay for GSPT1 protein quantification [1] |
Why This Matters
These data provide quantitative evidence that PEG linker length is not a benign variable—PEG4 imparts a distinct degradation kinetic profile relative to PEG2, demonstrating that researchers cannot assume functional equivalence when substituting Thalidomide-O-PEG4-Acid with shorter PEG-length analogs in PROTAC designs targeting neosubstrate degradation.
- [1] Synthèse et évaluation biologique de PROTACs basés sur le Retro-2 révèlent l'impact de la longueur du linker PEG et de la tête de série sur la dégradation de GSPT1. Eur J Med Chem. 2026. View Source
